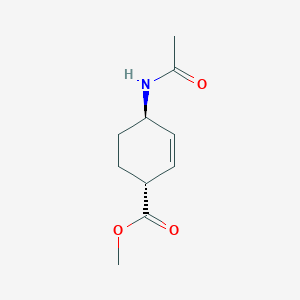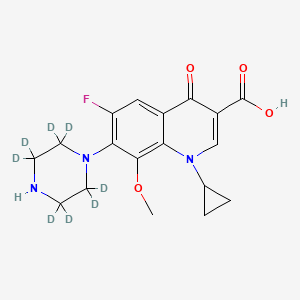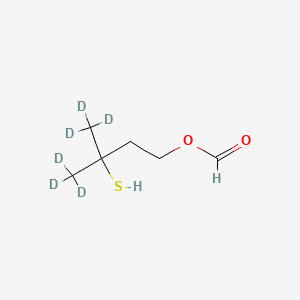
3-Mercapto-3-methylbutyl-d6 Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-3-methylbutyl-d6 Formate is a deuterated labeled compound, specifically a formate ester of 3-Mercapto-3-methylbutyl. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs. This compound is primarily used in scientific research and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-3-methylbutyl-d6 Formate involves the deuteration of 3-Mercapto-3-methylbutyl Formate. The process typically includes the following steps:
Esterification: The reaction of the deuterated 3-Mercapto-3-methylbutyl with formic acid to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterium gas or deuterated reagents to achieve high levels of deuteration.
Catalytic Esterification: Employing catalysts to enhance the esterification process, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutyl-d6 Formate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The formate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Mercapto-3-methylbutanol.
Substitution: Various substituted formates depending on the nucleophile used
Scientific Research Applications
3-Mercapto-3-methylbutyl-d6 Formate is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Industry: In the production of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutyl-d6 Formate involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-3-methylbutyl Formate: The non-deuterated version of the compound.
3-Mercapto-3-methylbutanol: The alcohol form of the compound.
3-Mercaptohexyl Formate: A similar ester with a longer carbon chain.
Uniqueness
3-Mercapto-3-methylbutyl-d6 Formate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857974 |
Source


|
| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162404-32-2 |
Source


|
| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

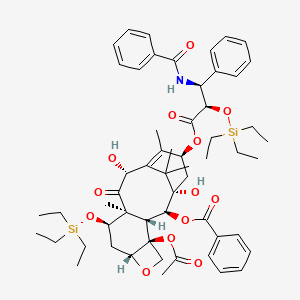
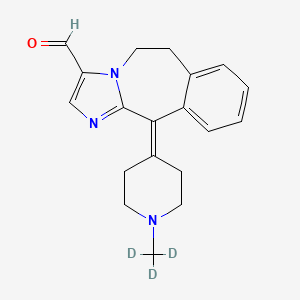
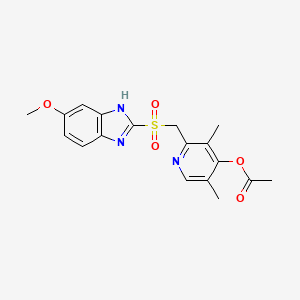

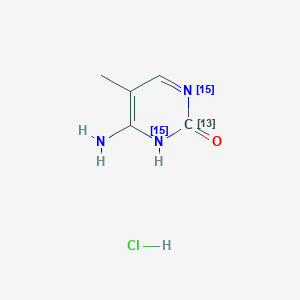

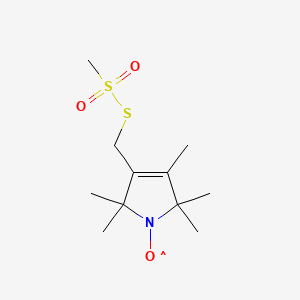
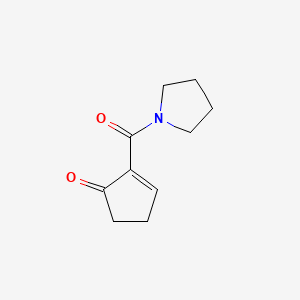
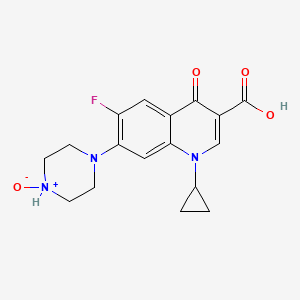
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
